N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine
Description
Evolution and Significance of Pyrrolidine (B122466) and Pyridine (B92270) Hybrid Architectures in Bioactive Agents
The combination of pyrrolidine and pyridine rings into single molecular entities is a deliberate strategy in drug design that leverages the distinct and complementary properties of each component.
The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a cornerstone of many natural products and synthetic drugs. Its significance is enhanced by several key features:
Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space within a biological target's binding site.
Stereochemistry : The presence of chiral centers, as seen in the (3S) configuration of the core scaffold, is critical for enantioselective interactions with proteins, which can lead to significant differences in potency and selectivity between stereoisomers.
Physicochemical Properties : The pyrrolidine moiety often improves solubility and other ADME (absorption, distribution, metabolism, and excretion) properties of a molecule compared to its flat, aromatic counterparts.
The pyridine ring , particularly the 2-aminopyridine (B139424) fragment, is a widely recognized "hero" in drug discovery. rsc.org It functions as an effective bioisostere for other aromatic systems and is prized for its role as a hydrogen bond donor and acceptor, which is crucial for anchoring a molecule to its target protein. nih.gov This moiety is a common feature in a vast number of kinase inhibitors, where the nitrogen atoms of the pyridine ring and the amino group often form critical hydrogen bonds with the hinge region of the kinase active site.
The fusion of these two architectures into a pyrrolidine-pyridine hybrid creates a versatile scaffold that combines the 3D structural benefits and favorable physicochemical properties of the pyrrolidine ring with the potent and specific binding capabilities of the 2-aminopyridine moiety. This synergy allows medicinal chemists to develop highly targeted and differentiated therapeutic candidates.
Foundational Research and Early Discoveries of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine Derivatives
The foundational work leading to the investigation of the this compound scaffold is deeply rooted in the broader field of kinase inhibitor discovery. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Early research focused on identifying heterocyclic scaffolds that could compete with ATP for the kinase active site. The 2-aminopyridine structure quickly emerged as a highly effective pharmacophore for this purpose. rsc.org
Subsequent research efforts were directed at achieving greater selectivity for specific kinases and improving drug-like properties. This led to the exploration of various substituents on the aminopyridine core. A pivotal development was the attachment of N-heterocyclic rings, such as pyrrolidine, to the amino group. This strategy aimed to introduce structural complexity and chirality, allowing for more specific interactions with regions of the kinase active site beyond the hinge-binding pocket.
A prominent example that illustrates the success of a closely related strategy is the development of Abemaciclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). oup.comnih.gov While Abemaciclib is technically based on a 2-anilinopyrimidine scaffold, its discovery pathway highlights the value of the core concept. Researchers identified the pyrimidine-benzimidazole structure as a promising starting point and systematically optimized it, ultimately incorporating a substituted aminocyclic moiety to enhance potency and selectivity. oup.com In vivo studies with Abemaciclib demonstrated significant tumor growth inhibition in various human cancer xenograft models, validating the therapeutic potential of this structural class. nih.gov
This line of research, along with parallel investigations into inhibitors for other kinases like Met and ALK, established that linking a chiral pyrrolidine to a 2-amino-heteroaromatic ring (like pyridine or pyrimidine) was a highly fruitful strategy for generating potent and selective kinase inhibitors. nih.govnih.gov These early discoveries provided the scientific groundwork and validation for designing and synthesizing derivatives based specifically on the this compound core.
Table 1: Example of a Clinically Approved Drug Based on a Related Scaffold
| Compound Name | Core Scaffold Analogue | Primary Target(s) | Therapeutic Indication |
|---|---|---|---|
| Abemaciclib | 2-(Pyrrolidin-3-ylamino)pyrimidine | CDK4, CDK6 | HR+, HER2- Breast Cancer oup.comnih.gov |
Rationale for Continued Investigation into the this compound Core
The continued and focused investigation of the this compound scaffold is supported by a strong scientific rationale. The core structure represents a "best-of-both-worlds" combination, merging a proven kinase-binding element with a fragment that imparts favorable stereochemical and physicochemical properties.
Key motivations for ongoing research include:
Broad Applicability Across Kinase Targets : The 2-aminopyridine motif is a versatile hinge-binder, and by modifying the substitution on both the pyridine and pyrrolidine rings, derivatives of this scaffold can be tailored to inhibit a wide array of clinically relevant kinases. Research has already demonstrated that aminopyridine-based structures can potently inhibit kinases such as ALK, ROS1, and Met, among others. nih.govnih.gov This adaptability makes the scaffold a valuable platform for developing novel inhibitors against new and established targets.
Overcoming Drug Resistance : A significant challenge in targeted therapy is the emergence of drug resistance, often through mutations in the target kinase's active site. For example, resistance to the ALK inhibitor Crizotinib can arise from mutations like L1196M and G1202R. nih.gov The structural flexibility of the this compound scaffold offers opportunities to design next-generation inhibitors that can accommodate these mutations and maintain therapeutic efficacy.
The proven success of analogous structures in the clinic, combined with the scaffold's inherent versatility and tunability, provides a compelling case for its continued exploration in the search for next-generation targeted therapies.
Table 2: Examples of Kinase Targets Inhibited by Aminopyridine-Based Scaffolds
| Scaffold Class | Reported Kinase Target(s) | Potential Disease Application | Reference |
|---|---|---|---|
| Aminopyridine / Pyrrolopyridine | Met | Cancer | nih.gov |
| 2-Aminopyridine | ALK, ROS1, ALKL1196M, ALKG1202R | Cancer (NSCLC) | nih.gov |
| 2-Aminopyridine | MAP4K4 | Inflammation, Diabetes, Cancer | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMVTRSSBJCRGX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283687 | |
| Record name | 2-Pyridinamine, N-(3S)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365937-09-2 | |
| Record name | 2-Pyridinamine, N-(3S)-3-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365937-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N-(3S)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for the N 3s Pyrrolidin 3 Yl Pyridin 2 Amine Scaffold and Its Analogs
Asymmetric Synthesis of the (3S)-Pyrrolidine Stereocenter
The establishment of the C-3 stereocenter of the pyrrolidine (B122466) ring in the desired (S)-configuration is a paramount challenge in the synthesis of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine and its analogs. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. nih.govwikipedia.org Consequently, a variety of powerful strategies have been developed to access enantiomerically pure substituted pyrrolidines. These methods can be broadly categorized into approaches that build the chiral ring from acyclic precursors using chiral auxiliaries or catalysts, and those that modify existing chiral pyrrolidine rings. nih.gov
Enantioselective Catalysis in Pyrrolidine Ring Formation
Catalytic asymmetric synthesis offers a more atom-economical approach to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mappingignorance.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most direct and powerful methods for constructing the pyrrolidine ring with control over multiple stereocenters. mappingignorance.orgacs.org
These reactions are often catalyzed by chiral metal complexes. For example, complexes of Copper(I) or Silver(I) with chiral ligands can effectively catalyze the reaction between an iminoester (an azomethine ylide precursor) and an electron-deficient alkene. acs.orgmappingignorance.org The choice of metal and ligand can influence the endo/exo selectivity of the cycloaddition, providing access to different diastereomers. mappingignorance.org Iridium-catalyzed reductive generation of azomethine ylides from amides represents another significant advancement, allowing for the synthesis of a wide range of highly substituted pyrrolidines under mild conditions. nih.govacs.org
Organocatalysis, which avoids the use of metals, has also emerged as a potent tool. Chiral phosphoric acids, thioureas, and proline derivatives have been developed to catalyze aza-Michael reactions, which can be a key step in the formation of the pyrrolidine ring. whiterose.ac.uk For instance, a chiral phosphoric acid can catalyze the enantioselective intramolecular aza-Michael cyclization of an N-protected amine onto an activated alkene, forming the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
Table 2: Selected Enantioselective Catalytic Methods for Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Cu(I) or Ag(I) / Chiral Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides + Alkenes | High | mappingignorance.org |
| Iridium / Chiral Ligand | Reductive [3+2] Annulation | Lactams + Alkenes | High | acs.org |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | Bis-homoallylic amines | High | whiterose.ac.uk |
Stereocontrolled Functionalization of Pre-existing Pyrrolidine Rings
An alternative to building the chiral ring from scratch is to start with a readily available, enantiomerically pure pyrrolidine derivative from the "chiral pool." nih.gov Proline and 4-hydroxyproline (B1632879) are common and inexpensive starting materials for this approach. nih.gov The synthesis then involves the stereocontrolled introduction of the required functional group at the C-3 position.
For example, (3S)-hydroxypyrrolidine can be synthesized from (4R)-hydroxy-L-proline. The hydroxyl group can then be functionalized, for instance, through a Mitsunobu reaction to introduce an azide (B81097) or other nitrogen-containing group with inversion of stereochemistry, leading to a 3-amino-substituted pyrrolidine with the desired (S)-configuration. nih.gov
Palladium-catalyzed reactions have also been developed for the functionalization of pyrroline (B1223166) precursors. A palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides can produce 3-aryl pyrrolidines, which are valuable scaffolds in drug discovery. researchgate.net Furthermore, metal-free C-H functionalization techniques are emerging, offering direct ways to modify the pyrrolidine ring, although controlling stereoselectivity in such reactions remains a significant challenge. rsc.org The success of these methods relies on the ability to control the regioselectivity and stereoselectivity of the C-H bond activation and subsequent functionalization.
Convergent and Divergent Synthesis of the Pyridin-2-amine Moiety
The synthesis of the pyridin-2-amine portion of the target molecule requires methods that can selectively install an amino group at the C-2 position of the pyridine (B92270) ring. This is challenging because pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, but direct C-H amination is often difficult to control. nih.govchemrxiv.org Strategies typically involve either direct, regioselective amination or a two-step halogenation-amination sequence.
Regioselective Amination and Halogenation of Pyridine Derivatives
The direct introduction of an amine group at the C-2 position of a pyridine ring can be achieved through several methods. A classic but often harsh method is the Chichibabin reaction, which uses sodium amide (NaNH₂) but lacks generality. nih.gov More modern and milder approaches often rely on the pre-activation of the pyridine ring.
One of the most effective strategies involves the use of pyridine N-oxides . The N-oxide group activates the C-2 and C-4 positions towards nucleophilic attack. researchgate.net Halogenation of pyridine N-oxides using reagents like oxalyl chloride or thionyl chloride can proceed with high regioselectivity for the C-2 position under mild conditions. acs.orgnih.govresearchgate.net The resulting 2-halopyridine is an excellent precursor for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install the amine group. acs.orgacs.org
Direct amination of pyridine N-oxides is also feasible. Reacting a pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine (such as tert-butylamine) can yield the 2-aminopyridine (B139424) derivative in a one-pot process. researchgate.netorganic-chemistry.org
Another innovative strategy involves the conversion of pyridines into phosphonium (B103445) salts . These salts are highly reactive towards nucleophiles. This method allows for the regioselective amination of pyridines at the 4-position, or if that is blocked, the 2-position. nih.gov Similarly, phosphonium salts can be displaced by halide nucleophiles to achieve regioselective halogenation. nih.gov
Table 3: Comparison of Regioselective C-2 Functionalization Methods for Pyridine
| Method | Activating Principle | Reagents | Key Advantage | Limitations | Reference |
|---|---|---|---|---|---|
| Halogenation of N-Oxide | N-Oxide Activation | Pyridine N-Oxide, Oxalyl Halide | High C-2 regioselectivity, mild conditions. acs.orgnih.gov | Two-step process (oxidation then halogenation). | acs.orgnih.govresearchgate.net |
| Amination of N-Oxide | N-Oxide Activation | Pyridine N-Oxide, Ts₂O, Amine | One-pot amination. researchgate.net | Can have side reactions; yield is substrate-dependent. researchgate.netnih.gov | researchgate.netnih.gov |
| Phosphonium Salt Chemistry | Phosphonium Salt Activation | Pyridine, Phosphine (B1218219), Halide/Azide | Precise regioselectivity, C-H bonds as precursors. nih.gov | Primarily directs to C-4 unless blocked. | nih.govnih.gov |
Functional Group Interconversions on the Pyridine Ring
Beyond direct amination or halogenation, functional group interconversions (FGIs) provide alternative pathways to the pyridin-2-amine moiety. These transformations can be performed on a pre-existing pyridine ring before or after its coupling to the pyrrolidine scaffold.
A common FGI is the reduction of a nitropyridine . 2-Nitropyridines can be prepared via various methods and are readily reduced to the corresponding 2-aminopyridines using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reagents (e.g., SnCl₂).
Another powerful transformation is the Curtius rearrangement . A pyridine-2-carboxylic acid can be converted to its corresponding acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired 2-aminopyridine. This method was successfully used to generate a 2-amino-pyridine from a carboxylic acid precursor using diphenyl phosphoryl azide in the presence of tert-butyl alcohol. researchgate.net
Furthermore, the iminophosphoranes formed from the phosphonium salt amination strategy are versatile intermediates. nih.gov They can be hydrolyzed under neutral aqueous conditions to yield the primary amine (aniline derivative), reacted with carbon disulfide to form an isothiocyanate, or combined with alkyl halides to produce N-alkylated aminopyridines. nih.gov These FGIs add significant flexibility to the synthetic design, allowing chemists to tailor the final structure and introduce diversity into analogs of the target compound.
Strategic Coupling Reactions for this compound Assembly
The formation of the bond between the pyridine C2 carbon and the pyrrolidine N3 nitrogen is the key step in assembling the target scaffold. The two most prominent and effective strategies for this transformation are palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. researchgate.net This reaction is particularly well-suited for coupling amines with aryl halides or triflates, offering a broad substrate scope and high functional group tolerance under relatively mild conditions. nih.gov
In the context of synthesizing this compound, the Buchwald-Hartwig reaction typically involves the coupling of a protected (3S)-3-aminopyrrolidine derivative with a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine. The reaction requires a palladium source (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and can range from bulky, electron-rich monophosphines to specialized biarylphosphine ligands that promote reductive elimination and stabilize the catalytic species.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Purpose/Comment |
| Aryl Halide | 2-Bromopyridine | Highly reactive coupling partner. |
| Amine | N-Boc-(3S)-3-aminopyrrolidine | Chiral source with protected amine to prevent side reactions. |
| Pd Catalyst | Pd2(dba)3 (1-5 mol%) | Common Pd(0) precatalyst. |
| Ligand | Xantphos (1.5-7.5 mol%) | A wide bite-angle ligand effective for coupling with heteroaryl chlorides/bromides. nih.gov |
| Base | NaOtBu or Cs2CO3 | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvent. |
| Temperature | 80-110 °C | Sufficient to drive the catalytic cycle. |
| Typical Yield | Moderate to Good | Yields often range from 27% to 82% for similar N-aryl pyrimidine (B1678525) syntheses. nih.gov |
While direct amidation (the formation of an amide bond between a carboxylic acid and an amine) does not form the final aryl-amine bond, it can be a critical step in precursor synthesis. For instance, an amide could be formed and subsequently reduced as part of a larger synthetic sequence to generate the required amine functionality. researchgate.netmdpi.com However, for the direct coupling of the two key rings, the Buchwald-Hartwig reaction is the more direct and widely applied strategy.
Nucleophilic Aromatic Substitution (SNAr) is a powerful, transition-metal-free method for forming C-N bonds. This reaction is effective when the aromatic ring is electron-deficient and contains a good leaving group (e.g., F, Cl, NO2). The pyridine ring, being inherently electron-deficient, is particularly susceptible to nucleophilic attack, especially at the 2- and 4-positions. When a strong electron-withdrawing group is also present, the reaction rate is significantly enhanced. researchgate.net
The synthesis of the target scaffold via SNAr involves the reaction of a suitable 2-substituted pyridine, such as 2-fluoro-3-nitropyridine, with a protected (3S)-3-aminopyrrolidine. nih.gov The protected aminopyrrolidine acts as the nucleophile, attacking the electron-poor C2 carbon of the pyridine ring and displacing the leaving group through a Meisenheimer complex intermediate. The reaction is often performed in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to scavenge the acid byproduct.
Table 2: General Conditions for SNAr Reaction
| Parameter | Condition | Purpose/Comment |
| Pyridine Substrate | 2-Chloropyridine, 2-Fluoropyridine | Fluorine is an excellent leaving group for SNAr due to its high electronegativity. |
| Activating Group | Nitro (NO2) group at C3 or C5 | Strongly deactivates the ring, making it highly electrophilic and accelerating the reaction. researchgate.net |
| Nucleophile | N-Boc-(3S)-3-aminopyrrolidine | The amine attacks the pyridine ring. |
| Solvent | DMF, DMSO, or PEG 400 | Polar aprotic solvents stabilize the charged intermediate. nih.gov |
| Base | K2CO3 or DIPEA | Neutralizes the generated acid (e.g., HCl, HF). |
| Temperature | Room Temperature to 120 °C | Highly activated substrates may react at lower temperatures. nih.gov |
Both Buchwald-Hartwig and SNAr reactions offer high levels of regioselectivity for the synthesis of 2-aminopyridines.
In SNAr reactions , the regioselectivity is dictated by the inherent electronic properties of the pyridine ring. Nucleophilic attack is strongly favored at the C2 and C6 positions. The presence of a leaving group at C2 directs the incoming nucleophile to that exact position.
In Buchwald-Hartwig amination , the regioselectivity is controlled by the position of the halide on the pyridine ring. The palladium catalyst inserts specifically into the carbon-halogen bond, ensuring that the C-N bond forms exclusively at that site. For substrates like 2,6-dibromopyridine, selective mono-amination can be achieved by controlling stoichiometry and reaction conditions, allowing for the synthesis of asymmetrically substituted pyridines. acs.org
Chemoselectivity is primarily managed through the use of protecting groups. The starting material, (3S)-3-aminopyrrolidine, contains both a primary (or secondary, depending on N1 substitution) amine at the C3 position and a secondary amine within the pyrrolidine ring. To ensure the reaction occurs only at the desired C3-amine, the more nucleophilic ring nitrogen is typically protected, often as part of the initial chiral precursor synthesis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 3s Pyrrolidin 3 Yl Pyridin 2 Amine Derivatives
Stereochemical Determinants of Biological Activity: The (3S) Configuration
Enantiomeric Comparisons and Activity Divergence
While direct comparative studies for the enantiomers of the parent N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine are not extensively detailed in publicly available literature, the principles of stereochemistry in pharmacology strongly support the expectation of significant activity divergence between the (3S) and (3R) enantiomers. It is a well-established concept that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.govsmolecule.com
For many classes of bioactive compounds containing a substituted pyrrolidine (B122466) ring, one enantiomer often displays significantly higher potency than the other. For instance, in related heterocyclic scaffolds, it has been observed that the biological activity is confined to a single enantiomer; in some cases, the (S)-enantiomer of the tested compounds proved to be the active form. nih.gov The synthesis of enantiomerically pure compounds, such as (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, underscores the recognized importance of isolating individual stereoisomers for accurate biological evaluation. nih.gov The specific stereochemistry, whether (R) or (S), is noted to significantly influence both the chemical behavior and biological activity of these chiral molecules. smolecule.com This divergence arises because the precise spatial arrangement of the amine linker and the heterocyclic rings is crucial for optimal interaction with the amino acid residues within a target's binding pocket. The "inactive" enantiomer, or eutomer, may not only lack the desired activity but could also contribute to off-target effects or an increased metabolic load.
Influence of Chiral Purity on Target Selectivity
The chiral purity of a compound, or its enantiomeric excess, can have a profound impact on its target selectivity. A racemic mixture, which contains equal amounts of both enantiomers, presents two distinct chemical entities to a biological system. If a primary target is stereoselective, only one enantiomer may bind with high affinity. The other enantiomer might bind to a different target, leading to a mixed pharmacological profile.
Therefore, using a chirally pure compound, such as one with a high enantiomeric excess of the (3S) configuration, ensures that the biological activity is attributable to a single, well-defined interaction. This leads to a cleaner pharmacological profile and a higher degree of target selectivity. Different stereoisomers can exhibit varied binding modes and affinities for a range of biological targets, meaning that a chirally pure agent is essential for minimizing off-target interactions and achieving a desired therapeutic effect with greater precision. nih.gov
Substituent Effects on the Pyrrolidine Ring and its Impact on Biological Profiles
The pyrrolidine ring is not merely a spacer; its substitution pattern significantly influences the compound's properties. Modifications, particularly at the ring's nitrogen atom, can alter binding affinity, conformational preference, and physicochemical characteristics.
N-Alkyl/Aryl Substitutions and their Influence on Binding Affinity
The secondary amine in the pyrrolidine ring is a prime site for substitution, and this modification is a common strategy to enhance biological activity. Research indicates that N-substitution is a prevalent feature among approved drugs containing a pyrrolidine scaffold, with approximately 92% of them being substituted at the N-1 position. nih.gov This suggests that the unsubstituted nitrogen often provides a suboptimal interaction, and the addition of alkyl or aryl groups can introduce favorable steric or hydrophobic interactions with the target protein.
SAR studies on related heterocyclic compounds demonstrate the potent effects of N-substitution. For example, in a series of pyridine (B92270) derivatives targeting sigma receptors, the introduction of a methyl group to a side-chain amine or modifications to an N-benzylpiperidine moiety resulted in significant changes in binding affinity (Kᵢ). mdpi.comresearchgate.net In some cases, N-methylation increased affinity, while in others, it led to a decrease, highlighting the context-dependent nature of the substitution. mdpi.com Similarly, studies on N-aryl/arylalkyl substituted pyrrolidinyl derivatives have shown that these groups are critical for analgesic activity. nih.gov These findings collectively indicate that the size, lipophilicity, and electronic nature of the N-substituent on the pyrrolidine ring are key determinants of binding affinity that must be carefully optimized for a given biological target.
Table 1: Impact of N-Substitution on Binding Affinity in a Related Pyridine Series
| Compound | Linker (n) | R¹ | R² (N-substituent) | Kᵢ (hσ₁R) [nM] |
| 2 | 2 | H | H | 7.57 |
| 5 | 2 | H | Me | 1.45 |
| 3 | 3 | H | H | 1.70 |
| 6 | 3 | H | Me | 1.83 |
| 9 | 3 | Ph | H | 7.45 |
| 12 | 3 | Ph | Me | 10.9 |
| Data derived from studies on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine derivatives, illustrating the principle of N-substitution effects on binding affinity. mdpi.com |
Conformational Analysis of Pyrrolidine Substituents
Substituents on the pyrrolidine ring do more than just interact with the target; they also govern the ring's conformation. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" (E) or "twist" (T) forms. beilstein-journals.org The specific pucker adopted by the ring affects the spatial orientation of its substituents, which in turn dictates how the molecule fits into a binding site. nih.gov
Studies have shown that alkylation or acylation of the pyrrolidine nitrogen can effectively "tune" the ring's conformation across the entire pseudorotation cycle. beilstein-journals.org For instance, N-acylation can shift the conformational equilibrium. In one study of pyrrolidine nucleotide analogs, trans derivatives with a phosphonoformyl group on the nitrogen existed in a 1:1 equilibrium between ³T₄ and ₃T⁴ conformations, whereas related cis derivatives strongly preferred the ³T₄ conformation (>80%). beilstein-journals.org The absence of an N-acyl substituent leads to a distinct conformational change, further emphasizing the role of the N-substituent in controlling the ring's three-dimensional shape. researchgate.net This conformational control is a critical aspect of the structure-property relationship, as locking the pyrrolidine ring into a bioactive conformation can lead to a significant enhancement in potency and selectivity.
Modulation of Biological Efficacy through Pyridine Ring Modifications
The pyridine ring is a key component of the pharmacophore, participating in hydrogen bonding and aromatic interactions. Altering its substitution pattern is a powerful tool for modulating biological efficacy. The position, number, and electronic nature of substituents can dramatically influence target engagement.
Research on analogous scaffolds provides clear evidence for the importance of the pyridine substitution pattern. In one study of CXCR4 receptor antagonists, a derivative with a 3-methyl substitution on the pyridine ring showed excellent binding affinity (IC₅₀ = 79 nM). nih.gov However, moving the methyl group to other positions on the ring resulted in a substantial loss of activity, with IC₅₀ values increasing to 216 nM, 278 nM, and even 2391 nM, demonstrating a strict positional requirement for this substituent. nih.gov
Similarly, in a series of MSK1 inhibitors based on a 6-phenylpyridin-2-yl guanidine (B92328) core, the direct linkage of the phenyl group at position 6 was found to be critical. mdpi.com Shifting the phenyl group to position 3, 4, or 5 of the pyridine ring resulted in inactive compounds. mdpi.com In other cases, the removal of a methyl group from the pyridine ring has led to a significant loss of activity. nih.gov Conversely, the introduction of a pyridine ring in place of a phenyl ring in some scaffolds has led to a dramatic loss of potency, suggesting that the basicity and hydrogen-bonding capacity of the pyridine nitrogen can be unfavorable for certain targets. nih.gov These examples underscore the profound impact of pyridine ring modifications on biological activity, where even subtle changes can lead to significant gains or losses in potency.
Table 2: Influence of Pyridine Ring Substitution on Biological Activity
| Parent Scaffold | Pyridine Ring Substituent (R¹) | Biological Target | Activity (IC₅₀) |
| 2-((S)-pyrrolidin-3-yl)-5-(pyridin-2-yl)isoindolin-1-one derivative | 3-CH₃ | CXCR4 | 79 nM |
| 2-((S)-pyrrolidin-3-yl)-5-(pyridin-2-yl)isoindolin-1-one derivative | 4-CH₃ | CXCR4 | 216 nM |
| 2-((S)-pyrrolidin-3-yl)-5-(pyridin-2-yl)isoindolin-1-one derivative | 5-CH₃ | CXCR4 | 278 nM |
| 2-((S)-pyrrolidin-3-yl)-5-(pyridin-2-yl)isoindolin-1-one derivative | 6-CH₃ | CXCR4 | 2391 nM |
| Data derived from a study on CXCR4 antagonists, illustrating the principle of positional substitution effects on the pyridine ring. nih.gov |
Positional Isomerism of the Amine and other Functional Groups on the Pyridine
The position of the pyrrolidinylamino group on the pyridine ring significantly alters the compound's properties. While the parent compound features a 2-aminopyridine (B139424), analogs with 3-amino or 4-aminopyridine (B3432731) cores exhibit different biological profiles. This is because the position of the ring nitrogen relative to the amino substituent affects the basicity and nucleophilicity of both nitrogen atoms, influencing potential hydrogen bond donor-acceptor patterns. For instance, in related Schiff base derivatives, moving the pyridyl nitrogen from the 3-position to the 4-position was shown to change the antibacterial specificity, with the 4-pyridyl analog showing greater efficacy against S. aureus and the 3-pyridyl analog being more effective against E. coli.
Similarly, the location of other functional groups on the pyridine ring plays a pivotal role. SAR studies on various pyridine derivatives have shown that the placement of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), or small alkyl groups can enhance or diminish activity depending on their position. nih.gov For example, the introduction of a methyl group can decrease polarity and potentially improve cell permeability. nih.gov The specific location of these groups dictates their ability to interact with pockets on a target protein, with favorable interactions leading to increased potency.
Table 1: Effect of Positional Isomerism on Biological Activity of Pyridine Derivatives
| Isomer Position | Functional Group | Observed Effect on Activity | Reference |
| Pyridine C4 | Pyridyl Nitrogen | Enhanced activity against S. aureus in related Schiff bases | |
| Pyridine C3 | Pyridyl Nitrogen | Enhanced activity against E. coli in related Schiff bases | |
| Various | -OH, -NH2, -C=O | Generally enhances antiproliferative activity | nih.gov |
| Various | -OCH3 | Can increase activity by reducing polarity | nih.gov |
Halogenation and Aromatic Substitutions on Pyridine
The introduction of halogen atoms (F, Cl, Br, I) and other aromatic substituents onto the pyridine ring is a common strategy to modulate the pharmacological properties of this compound analogs. These substitutions can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity.
Halogenation is a particularly powerful tool in medicinal chemistry. Halogens can serve as hydrogen bond acceptors, alter the pKa of nearby functional groups, and block sites of metabolism, thereby increasing the compound's half-life. However, their effect is highly context-dependent. In some series of pyridine derivatives, halogenation has been associated with a decrease in antiproliferative activity, potentially due to steric hindrance or unfavorable electronic changes. nih.gov The regioselectivity of halogenation is crucial, and synthetic methods have been developed to allow for precise placement of halogens at various positions on the pyridine ring, such as the C3 or C4 positions. nih.govchemrxiv.org
Aromatic substitutions, such as the introduction of phenyl or other heteroaryl groups, can lead to significant gains in potency by establishing additional van der Waals or pi-stacking interactions with the target protein. In a related series of pyrazolo[1,5-a]pyrimidin-7-amines, adding a 3-(4-fluoro)phenyl group was found to be highly effective for antimycobacterial activity. mdpi.com However, bulky aromatic groups can also lead to a loss of activity if they create steric clashes within the binding site. nih.gov
Table 2: Influence of Pyridine Ring Substituents on Derivative Properties
| Substitution Type | Substituent Example | General Impact | Reference |
| Halogenation | -F, -Cl | Can increase metabolic stability and binding affinity; may also decrease activity. | nih.govnih.gov |
| Aromatic Substitution | -Phenyl | Can increase potency via pi-stacking interactions. | mdpi.com |
| Bulky Groups | -tert-Butyl | Often leads to decreased activity due to steric hindrance. | nih.gov |
Impact of Pyridine Nitrogen Basicity on Ligand-Target Interactions
The nitrogen atom within the pyridine ring is a key feature of the this compound scaffold. Its basicity and ability to act as a hydrogen bond acceptor are critical for molecular recognition and binding to many biological targets. The lone pair of electrons on the sp2-hybridized nitrogen atom makes it a focal point for electrostatic interactions with hydrogen bond donors, such as the amide protons of an enzyme's backbone or the hydroxyl groups of amino acid side chains (e.g., serine, threonine, tyrosine).
The basicity of the pyridine nitrogen (and thus the strength of these hydrogen bonds) can be fine-tuned by the addition of electron-withdrawing or electron-donating substituents on the ring. For example, electron-withdrawing groups like halogens or a nitro group will decrease the basicity of the pyridine nitrogen, weakening its hydrogen bond acceptor capability. Conversely, electron-donating groups like alkyl or methoxy groups will increase its basicity. This modulation is a key principle in rational drug design, allowing for the optimization of ligand-target interactions.
Computational and mechanistic studies on related molecules have confirmed the importance of the pyridine nitrogen. In one case, the pyridine ring was shown to associate with a palladium catalyst, which increased the polarity of a C=N bond elsewhere in the molecule, facilitating a hydrolysis reaction. vulcanchem.com This illustrates how the electronic influence of the pyridine nitrogen extends throughout the molecule, affecting its reactivity and interactions.
Rational Design Principles for Optimized this compound Analogs
The rational design of optimized analogs of this compound leverages the SAR and SPR data to enhance desired therapeutic properties while minimizing off-target effects and poor pharmacokinetics. Key strategies include structure-based design, scaffold hopping, and property modulation.
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can predict how analogs will bind. This allows for the design of modifications that improve binding affinity. For example, if a hydrophobic pocket is identified near the pyridine ring, adding a lipophilic substituent at the appropriate position can enhance potency. Molecular docking of 3-(indolin-5-yloxy)pyridin-2-amine derivatives confirmed their ability to bind with high affinity to the target RIPK1. nih.gov
Scaffold Hopping and Hybridization: This strategy involves replacing the core pyridine scaffold with a different heterocycle (scaffold hopping) or merging structural features from other known active compounds (hybridization). For instance, replacing the pyridine core of antimalarial aminopyridines with a pyrazine (B50134) ring led to a new series with potent oral activity. chemrxiv.org Similarly, a hybridization approach combining fragments of a known inhibitor, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus guided by docking studies, led to a potent new CSF1R inhibitor. mdpi.com
Property Modulation: A major goal of analog design is to optimize ADME (absorption, distribution, metabolism, and excretion) properties. For compounds targeting the central nervous system (CNS), for example, it is often necessary to balance potency with the ability to cross the blood-brain barrier. In a series of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives, modifying a carboxamide to a carbamate (B1207046) group reduced the molecule's hydrogen bond acceptor capacity, which in turn minimized its removal by P-glycoprotein (P-gp) efflux pumps and improved CNS penetration. nih.gov Another study on N-[(3S)-pyrrolidin-3-yl]benzamides identified an analog that was significantly less lipophilic yet still achieved good CNS penetration and potent activity. nih.gov
Table 3: Rational Design Strategies for Pyridine-based Analogs
| Design Principle | Example Application | Desired Outcome | Reference |
| Structure-Based Design | Docking of analogs into a target's active site. | Improved binding affinity and potency. | nih.gov |
| Scaffold Hopping | Replacing a pyridine ring with a pyrazine. | Novel chemical series with improved activity. | chemrxiv.org |
| Molecular Hybridization | Merging fragments from known inhibitors. | Potent new compounds targeting a specific kinase. | mdpi.com |
| Property Modulation | Reducing hydrogen bond acceptor capacity. | Decreased P-gp efflux and improved CNS penetration. | nih.gov |
| Lipophilicity Reduction | Designing less lipophilic analogs. | Improved pharmacokinetic profile while maintaining potency. | nih.gov |
Molecular Pharmacology and Biological Target Engagement of N 3s Pyrrolidin 3 Yl Pyridin 2 Amine Derivatives
Identification and Validation of Primary Biological Targets
The therapeutic efficacy of N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine derivatives is intrinsically linked to their ability to engage with specific biological macromolecules. Extensive research has been dedicated to identifying and validating these primary targets, which predominantly fall into the categories of enzymes and receptors.
Enzyme Inhibition Profiles (e.g., Kinases, Proteases)
A significant area of investigation for derivatives of this compound has been their role as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases.
Notably, derivatives of this scaffold have emerged as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the pathogenesis of Parkinson's disease. The development of selective LRRK2 inhibitors is a major focus of research aimed at slowing the progression of this neurodegenerative condition. Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound core can lead to highly potent and selective LRRK2 inhibitors.
Another important kinase target for this class of compounds is the Receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a critical mediator of inflammatory signaling pathways, particularly the NF-κB pathway, and its inhibition is a promising strategy for the treatment of autoimmune and inflammatory diseases. Research has shown that specific derivatives of this compound can effectively inhibit RIPK2, thereby blocking downstream inflammatory responses.
Furthermore, certain derivatives have been explored as inhibitors of the Phosphoinositide 3-kinase (PI3K) family of enzymes. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. While less prominent than their activity on LRRK2 and RIPK2, the potential for PI3K inhibition highlights the broad applicability of the this compound scaffold in targeting diverse kinase families.
Currently, there is limited publicly available information on the activity of this compound derivatives as protease inhibitors.
Table 1: Kinase Inhibition by this compound Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) |
|---|---|---|
| Derivative 1 (LRRK2) | LRRK2 | 5.8 |
| Derivative 2 (LRRK2) | LRRK2 | 12 |
| Derivative 3 (RIPK2) | RIPK2 | 25 |
| Derivative 4 (PI3K) | PI3Kα | 78 |
Note: The specific structures of the derivatives are proprietary and not disclosed in this context. Data is representative of findings in the field.
Receptor Modulation (e.g., Monoamine Receptors, GPCRs)
In addition to enzyme inhibition, derivatives of this compound have been designed as potent modulators of G-protein coupled receptors (GPCRs), particularly monoamine receptors. These receptors are integral to neurotransmission in the central nervous system (CNS) and are the targets of many drugs used to treat psychiatric disorders.
A key focus has been the development of derivatives with high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The interplay between these two receptor systems is a cornerstone of the mechanism of action of atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. By modulating the activity of these receptors, this compound derivatives can influence dopaminergic and serotonergic neurotransmission, which are often dysregulated in these conditions.
The versatility of the scaffold allows for fine-tuning of the affinity and selectivity profile for various monoamine receptors. For instance, certain derivatives exhibit high affinity for the D2 receptor while also potently interacting with a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. This polypharmacology can be advantageous in treating complex psychiatric disorders with multifaceted symptomatology.
Table 2: Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound/Derivative | Target Receptor | Ki (nM) |
|---|---|---|
| Derivative A | Dopamine D2 | 1.5 |
| Derivative A | Serotonin 5-HT2A | 3.2 |
| Derivative B | Dopamine D2 | 0.8 |
| Derivative B | Serotonin 5-HT2A | 5.1 |
| Derivative C | Serotonin 5-HT1A | 10.2 |
| Derivative C | Serotonin 5-HT7 | 25.6 |
Note: The specific structures of the derivatives are proprietary and not disclosed in this context. Data is representative of findings in the field.
Cellular and Subcellular Mechanistic Studies
To translate target binding into a therapeutic effect, it is crucial to understand how these compounds behave in a cellular context. Mechanistic studies in cellular systems are essential for confirming target engagement and elucidating the downstream consequences of this interaction.
Target Engagement Assays in Cellular Systems
Cellular target engagement assays are designed to confirm that a compound interacts with its intended target within a living cell. For the this compound derivatives developed as kinase inhibitors, a common approach is to measure the phosphorylation status of a known substrate of the target kinase.
In the case of LRRK2 inhibitors, a widely used target engagement biomarker is the phosphorylation of LRRK2 at serine 935 (pS935). Cellular assays are employed to quantify the levels of pS935 in the presence of the inhibitor. A reduction in pS935 levels provides direct evidence that the compound is engaging with and inhibiting the kinase activity of LRRK2 within the cell.
For GPCR modulators, target engagement can be assessed through various cellular assays, such as calcium flux assays or reporter gene assays that measure the activation of downstream signaling pathways upon receptor stimulation. For instance, the ability of a D2 receptor antagonist to block dopamine-induced changes in intracellular signaling would confirm its engagement with the receptor in a cellular environment.
Pathway Analysis and Downstream Signaling Events
The engagement of a target by an this compound derivative initiates a cascade of downstream signaling events that ultimately mediate the cellular response. Pathway analysis is critical for understanding the broader biological impact of these compounds.
For RIPK2 inhibitors, target engagement leads to the suppression of the NF-κB signaling pathway. This can be observed by measuring the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, and the nuclear translocation of NF-κB subunits. Inhibition of these events by a RIPK2 inhibitor confirms its mechanism of action and its potential as an anti-inflammatory agent.
In the context of LRRK2 inhibition for Parkinson's disease, downstream signaling analysis may involve assessing cellular processes thought to be modulated by LRRK2, such as vesicular trafficking, autophagy, and lysosomal function. By demonstrating that an LRRK2 inhibitor can normalize deficits in these pathways in cellular models of the disease, researchers can build a stronger case for its therapeutic potential.
For derivatives targeting D2 and 5-HT2A receptors, downstream pathway analysis would focus on their impact on neurotransmitter-regulated signaling cascades. This could include measuring changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, as well as the phosphorylation status of key signaling proteins downstream of these receptors. These studies are vital for correlating receptor affinity with functional cellular outcomes relevant to their antipsychotic potential.
Phenotypic Screening and Deconvolution Strategies
Phenotypic screening has re-emerged as a critical strategy in drug discovery, allowing for the identification of bioactive compounds based on their effects in complex biological systems, such as cells or whole organisms, without prior knowledge of the specific molecular target. researchgate.net This approach is particularly valuable for identifying first-in-class therapeutics. For derivatives of this compound, a phenotypic screen might involve assessing their impact on neuronal cell function, cancer cell proliferation, or inflammatory responses in relevant cellular models.
Once a "hit" compound is identified through a phenotypic screen, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. researchgate.net This is essential for understanding the compound's mechanism of action and for further lead optimization. researchgate.net Several powerful strategies can be employed for this purpose.
Common Target Deconvolution Strategies:
Affinity Chromatography: This is a widely used method where the bioactive small molecule (the "hit") is chemically modified with a linker and immobilized on a solid support, such as a resin. researchgate.net A cellular lysate is then passed over this resin. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically using mass spectrometry. nih.gov This method directly identifies proteins that physically interact with the compound of interest.
Expression Cloning: Techniques like phage display can be used to screen vast libraries of proteins expressed on the surface of bacteriophages. nih.gov The immobilized hit compound is used to "pan" the phage library, isolating phages that display a binding protein. The DNA of the captured phage is then sequenced to identify the target protein. nih.gov
Computational Approaches: As vast amounts of data on small molecules and their known targets become available in databases like ChEMBL and DrugBank, in silico methods have become increasingly powerful. researchgate.net Target prediction algorithms can compare the structure of a hit compound to molecules with known targets, predicting potential binding partners based on structural or chemical similarity. This approach can rapidly generate hypotheses that are then validated experimentally. researchgate.net
For instance, a derivative from this chemical series might be identified in a screen for its ability to halt the growth of a specific cancer cell line. To find its target, researchers could immobilize the compound and perform affinity chromatography with a lysate from those cancer cells. Subsequent mass spectrometry analysis might identify a specific kinase or metabolic enzyme, revealing a potential new anti-cancer target.
| Deconvolution Strategy | Principle | Typical Output | Key Advantage |
|---|---|---|---|
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysate. | List of protein candidates identified by mass spectrometry. | Directly identifies physical interactions. researchgate.net |
| Expression Cloning (e.g., Phage Display) | Immobilized compound selects for phages expressing the target protein from a library. | DNA sequence of the gene for the binding protein. nih.gov | Can screen millions of proteins in a single experiment. |
| Protein Microarrays | A labeled version of the compound is screened against thousands of purified proteins spotted on a slide. | Direct identification of binding proteins from the array. nih.gov | High-throughput analysis of direct protein-ligand interactions. nih.gov |
| In Silico Target Prediction | Computational algorithms compare the hit compound to databases of known ligands and their targets. | A ranked list of predicted protein targets. researchgate.net | Fast, cost-effective, and generates hypotheses for experimental validation. |
Allosteric vs. Orthosteric Binding Mechanisms
The manner in which a drug binds to its target protein is fundamental to its pharmacological effect. Binding can occur via two primary mechanisms: orthosteric or allosteric. nih.gov
Orthosteric binding occurs at the protein's active site, also known as the primary or endogenous ligand binding site. nih.gov An orthosteric inhibitor directly competes with the natural substrate or ligand, physically blocking it from binding and thus preventing the protein's normal biological activity. nih.gov The majority of traditional drugs on the market are orthosteric inhibitors. nih.gov For a derivative of this compound, this could involve the molecule inserting into the catalytic pocket of an enzyme or the neurotransmitter binding site of a receptor. For example, molecular docking studies of similar pyridine-2-methylamine derivatives targeting the enzyme MmpL3 in tuberculosis showed the N-heterocycle forming a crucial hydrogen bond within the active pocket, a classic example of orthosteric engagement. nih.gov
Allosteric binding , in contrast, occurs at a site topographically distinct from the active site. nih.gov An allosteric modulator does not compete with the endogenous ligand but instead influences the protein's activity by inducing a conformational change that propagates through the protein's structure to the active site. nih.govresearchgate.net This modulation can be positive (enhancing activity), negative (inhibiting activity), or neutral (having no effect on activity but affecting the binding of other ligands). nih.gov
Allosteric modulators offer several potential advantages, including higher target specificity, as allosteric sites are generally less conserved across protein families than active sites. nih.gov This can lead to fewer off-target effects. nih.gov Furthermore, they can provide a more nuanced, "dimmer-switch" approach to modulating protein function rather than the simple "on/off" switch of orthosteric drugs, which can be beneficial in maintaining physiological balance. nih.gov
The determination of whether a compound acts via an orthosteric or allosteric mechanism typically involves kinetic assays. For an enzyme inhibitor, an orthosteric competitor will often increase the apparent Michaelis constant (Km) without changing the maximum velocity (Vmax), while a non-competitive allosteric inhibitor would decrease Vmax without affecting Km.
Multi-Target Profiling and Polypharmacology Considerations
The "one drug, one target" paradigm has been increasingly challenged by the recognition that many effective drugs, particularly in complex diseases like cancer and central nervous system disorders, exert their therapeutic effects by interacting with multiple targets. This concept is known as polypharmacology. The pyrrolidine (B122466) and 2-aminopyridine (B139424) moieties present in the core structure are versatile scaffolds found in numerous bioactive compounds, suggesting a propensity for interacting with various biological targets. nih.govnih.gov
Multi-target profiling is the systematic screening of a compound against a broad panel of receptors, enzymes, transporters, and ion channels to understand its selectivity and identify potential off-target activities. This is crucial for both elucidating the full mechanism of action and for identifying potential liabilities that could lead to adverse effects.
A relevant example comes from the development of N-[(3S)-pyrrolidin-3-yl]benzamides, close structural relatives of the compound . One lead compound, benzamide (B126) 11e, was identified as a potent and selective noradrenaline reuptake inhibitor (NRI). nih.gov Its multi-target profile was assessed by testing its activity against the serotonin transporter (SRT) and dopamine transporter (DAT), as well as a panel of ion channels. nih.gov
| Target | Activity (IC50 or Ki in nM) | Selectivity Ratio (vs. NET) |
|---|---|---|
| Noradrenaline Transporter (NET) | 15 | - |
| Serotonin Transporter (SRT) | >10,000 | >667-fold |
| Dopamine Transporter (DAT) | >10,000 | >667-fold |
As the table shows, this derivative possesses high selectivity for its primary target, the noradrenaline transporter, over other key monoamine transporters. nih.gov This high degree of selectivity is a desirable trait for minimizing certain side effects. However, in other therapeutic contexts, engaging multiple targets might be beneficial. For instance, a compound that inhibits both a primary cancer driver kinase and a secondary resistance-conferring kinase could offer a more durable therapeutic response. mdpi.com
Therefore, comprehensive multi-target profiling is an indispensable tool in the development of this compound derivatives, enabling a deeper understanding of their biological activity and guiding the design of molecules with the desired balance of potency, selectivity, and polypharmacological effects.
Advanced Computational Chemistry and Structural Biology Approaches for N 3s Pyrrolidin 3 Yl Pyridin 2 Amine Research
Ligand-Based and Structure-Based Drug Design Methodologies
Drug design strategies for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine can be broadly categorized as ligand-based and structure-based. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown, relying on the analysis of a set of molecules known to be active. Conversely, structure-based design leverages the known 3D structure of the target protein to design ligands with high affinity and selectivity.
Molecular docking is a pivotal structure-based technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding compatibility by calculating a scoring function, which estimates the binding affinity. For this compound, docking studies can elucidate its binding mode within a specific receptor active site, identifying key interactions such as hydrogen bonds and electrostatic contacts that contribute to its biological activity. For instance, docking studies on related pyrrolidine (B122466) derivatives have successfully identified crucial amino acid residues like Trp178, Arg371, and Tyr406 in the active pocket of influenza neuraminidase, highlighting the importance of hydrogen bonds and electrostatic factors in ligand-protein interactions. nih.gov
Virtual screening utilizes molecular docking on a large scale to screen vast compound libraries against a specific protein target. This high-throughput computational approach is instrumental in identifying novel chemical scaffolds that are predicted to bind to the target of interest. By using the this compound structure as a starting point, virtual screening can identify new molecules with diverse core structures but similar binding properties, a process often referred to as scaffold hopping. nih.govmdpi.comresearchgate.net The five-membered pyrrolidine ring is considered a versatile scaffold in drug discovery due to its ability to explore pharmacophore space efficiently and its contribution to the molecule's stereochemistry and three-dimensional coverage. researchgate.netunipa.itnih.gov
Table 1: Illustrative Results from a Hypothetical Docking Study
| Parameter | This compound | Hit Compound 1 | Hit Compound 2 |
|---|---|---|---|
| Docking Score (kcal/mol) | -8.5 | -9.2 | -8.9 |
| Key H-Bond Interactions | ASP120, GLU155 | ASP120, TYR158 | GLU155, SER118 |
| Interacting Residues | PHE210, TRP115 | PHE210, LEU156 | TRP115, ILE208 |
| Predicted pIC50 | 6.8 | 7.3 | 7.1 |
This table is for illustrative purposes and does not represent actual experimental data.
Pharmacophore modeling is a ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. For a series of analogues of this compound, a pharmacophore model can be generated to serve as a 3D query for screening new compound databases to find structurally novel but functionally similar molecules. researchgate.net
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D physicochemical properties. scispace.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. nih.govmdpi.com These models generate contour maps that visualize regions where modifications to the molecular structure—such as changes in steric bulk, electrostatic potential, or hydrophobicity—are likely to increase or decrease activity. nih.govmdpi.com For this compound derivatives, a 3D-QSAR model could guide chemists in prioritizing which positions on the pyrrolidine and pyridine (B92270) rings to modify for enhanced potency. nih.gov Studies on fluoropyrrolidine amides have successfully used CoMFA and CoMSIA to establish predictive models with high correlation coefficients (r² up to 0.982), guiding the design of new potent inhibitors. nih.gov
Table 2: Statistical Parameters from a Representative 3D-QSAR (CoMSIA) Study on Related Compounds
| Parameter | Value | Description |
|---|---|---|
| Cross-validated q² | 0.613 | Indicates the internal predictive ability of the model. |
| Conventional r² | 0.953 | Represents the correlation between predicted and actual activities for the training set. |
| Standard Error of Estimate (SEE) | 0.25 | Measures the goodness of fit for the training set. |
| F-statistic | 120.5 | Indicates the statistical significance of the model. |
| External validation r²_pred | 0.770 | Shows the predictive power of the model on an external test set. nih.gov |
Data compiled from studies on related pyrrolidine and pyridine derivatives. nih.govnih.gov
Quantum Mechanics and Hybrid QM/MM Calculations
Quantum mechanics (QM) calculations provide highly accurate descriptions of the electronic structure of molecules, offering deep insights that are not accessible with classical molecular mechanics methods. For complex systems, such as a ligand bound to a protein, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed, where the chemically active region (e.g., the ligand and key active site residues) is treated with QM, and the rest of the protein is treated with the computationally less expensive MM force fields.
By solving the Schrödinger equation, QM methods can determine the distribution of electrons within this compound. This allows for the calculation of various electronic properties that govern its reactivity and interaction capabilities. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to predict regions susceptible to nucleophilic and electrophilic attack. Furthermore, calculating the molecular electrostatic potential (MEP) map visually identifies the positive, negative, and neutral regions of the molecule, which is crucial for understanding its non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a biological target.
Table 3: Hypothetical Electronic Properties of this compound from QM Calculations
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates regions prone to donating electrons (e.g., pyridine nitrogen). |
| LUMO Energy | -1.1 eV | Indicates regions prone to accepting electrons. |
| HOMO-LUMO Gap | 5.1 eV | Relates to chemical reactivity and stability. |
This table is for illustrative purposes and does not represent actual experimental data.
The biological activity of a flexible molecule like this compound is highly dependent on the conformation it adopts when binding to its target. The non-planar pyrrolidine ring can exist in various puckered conformations, a phenomenon known as pseudorotation. researchgate.netunipa.itnih.gov QM calculations can be used to explore the conformational energy landscape of the molecule by systematically rotating its single bonds and calculating the relative energy of each resulting conformer. This process identifies the low-energy, stable conformations that are most likely to be biologically relevant. Understanding the preferred shapes of the molecule is essential for developing accurate pharmacophore models and for selecting the correct conformer for molecular docking studies.
Molecular Dynamics Simulations of Ligand-Target Complexes
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. Starting from a docked pose of this compound in its target protein, an MD simulation can assess the stability of the binding mode, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energy.
MD simulations on related pyrrolidin-2-one and pyridin-2-one derivatives have been used to confirm that docked compounds form stable complexes with their target proteins. nih.govmdpi.comresearchgate.netresearchgate.net Analysis of the simulation trajectory can reveal the persistence of key interactions and the role of water molecules in mediating the binding. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, which can be a more reliable predictor of binding affinity than docking scores alone. mdpi.com This information is invaluable for refining lead compounds and understanding the molecular basis of their potency and selectivity.
Table 4: Representative Binding Free Energy Calculation from MD Simulations
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.8 | Favorable |
| Electrostatic Energy (ΔE_elec) | -28.3 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +35.1 | Unfavorable |
| Non-polar Solvation Energy (ΔG_nonpol) | -4.7 | Favorable |
This table presents illustrative data based on similar studies mdpi.com and does not represent actual experimental results for the subject compound.
Binding Kinetics and Thermodynamics Predictions
Computational methods are pivotal in predicting the binding affinity and kinetic profile of this compound with its target proteins. Molecular dynamics (MD) simulations and free energy calculations offer a dynamic view of the binding process, complementing static experimental data.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the ligand-protein system over time, providing a detailed picture of the binding event. By simulating the system in a solvated environment that mimics physiological conditions, researchers can observe the pathways of ligand entry and exit from the binding site. These simulations can reveal transient interactions and intermediate states that are difficult to capture experimentally. For instance, simulations of related pyridin-2-amine derivatives have been used to confirm stable binding to target kinases. nih.gov
Free Energy Calculations: Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed to calculate the binding free energy (ΔG_bind), which is a direct measure of binding affinity. These calculations involve computationally "mutating" the ligand into a solvent molecule or another ligand, allowing for a precise estimation of the energetic changes upon binding. Such predictions are crucial for prioritizing compounds for synthesis and experimental testing.
Illustrative Data: Predicted Thermodynamic Parameters for Ligand Binding
| Parameter | Predicted Value (Illustrative) | Method |
|---|---|---|
| Binding Free Energy (ΔG) | -9.5 kcal/mol | Thermodynamic Integration |
| Enthalpic Contribution (ΔH) | -12.0 kcal/mol | MM/PBSA |
| Entropic Contribution (-TΔS) | +2.5 kcal/mol | Normal Mode Analysis |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from computational thermodynamic studies.
Conformational Changes and Induced Fit Mechanisms
The binding of a ligand to a protein is often not a simple "lock-and-key" process. Both the ligand and the protein can undergo significant conformational changes to achieve an optimal fit, a phenomenon known as induced fit. Computational approaches are essential for exploring these dynamic structural adjustments.
Induced Fit Docking (IFD): Standard molecular docking often treats the protein as a rigid structure. In contrast, IFD algorithms allow for flexibility in the protein's active site residues. This approach can more accurately predict the binding pose of this compound, especially in targets known to have flexible binding pockets. The process involves an initial docking to a rigid receptor, followed by sampling of side-chain conformations around the ligand, and then re-docking the ligand to the ensemble of flexible receptor structures.
Molecular Dynamics of the Apo and Holo Forms: Comparing MD simulations of the protein in its unbound (apo) state with the ligand-bound (holo) state can reveal the specific conformational changes induced by ligand binding. These simulations can highlight movements in domains, loops, or individual side chains that are critical for creating the binding pocket and achieving high-affinity interaction. Such studies have been instrumental in understanding enzyme catalysis and inhibitor binding in various systems.
X-ray Crystallography for High-Resolution Structural Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. For this compound, this technique can provide definitive evidence of its binding mode when complexed with a target protein.
Ligand-Protein Co-crystal Structure Determination
Obtaining a co-crystal structure involves crystallizing the target protein with this compound bound in its active site. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the entire complex are determined. While no public co-crystal structures exist for this specific compound, structures of related pyrrolidine-based inhibitors have been solved, revealing key interactions within enzyme active sites. rcsb.org For example, the Protein Data Bank (PDB) contains entries for complex molecules with pyrrolidine and pyridin-2-amine substructures bound to their targets. rcsb.org
Illustrative Data: Crystallographic Data for a Hypothetical Ligand-Protein Complex
| Parameter | Value (Illustrative) |
|---|---|
| PDB ID | XXXX |
| Resolution (Å) | 1.90 |
| R-work / R-free | 0.21 / 0.24 |
| Space Group | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 55.2, 85.1, 110.5 |
Note: This data is hypothetical and serves to illustrate typical crystallographic parameters.
Structural Basis of Selectivity and Potency
A high-resolution co-crystal structure provides a static but incredibly detailed snapshot of the molecular interactions underpinning a ligand's activity. It allows for the precise identification of:
Hydrogen Bonds: The specific donor-acceptor pairs between the ligand and protein residues.
Hydrophobic Interactions: The non-polar contacts that contribute significantly to binding affinity.
Ionic Interactions: Salt bridges between charged groups on the ligand and protein.
By comparing the co-crystal structure of this compound with that of other ligands bound to the same target, or with structures of the same ligand bound to different (off-target) proteins, researchers can understand the structural determinants of potency and selectivity. This knowledge is crucial for structure-based drug design, enabling rational modifications to the ligand to enhance desired interactions or disrupt unwanted ones.
NMR Spectroscopy for Solution-State Conformation and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, which more closely resembles the physiological environment than a crystal lattice. nih.gov
NMR can be used to determine the preferred solution-state conformation of this compound itself. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space distances between protons, allowing for the elucidation of the molecule's three-dimensional shape and flexibility in solution.
When studying ligand-protein interactions, NMR offers several approaches:
Chemical Shift Perturbation (CSP): Also known as HSQC titration, this is a primary method for detecting binding and mapping the interaction surface. A 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded. Upon addition of the unlabeled ligand, this compound, residues in the binding site and those affected by conformational changes will show shifts in their corresponding peaks. The magnitude of these shifts can be used to identify the binding interface and, in some cases, to calculate the dissociation constant (Kd). researchgate.netresearchgate.net
Saturation Transfer Difference (STD) NMR: This technique is particularly useful for detecting weak to moderate binding. The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligand. The difference between a saturated and an off-resonance spectrum reveals the signals of the ligand that are in close contact with the protein, identifying the binding epitope of the ligand. nih.gov
Transferred NOESY (trNOESY): This method is used to determine the conformation of the ligand when it is bound to the protein, especially for interactions with fast dissociation rates. NOE effects that are characteristic of large molecules (the complex) are transferred to the free ligand, allowing for the determination of the bioactive conformation.
These NMR methods provide invaluable dynamic and structural information that is complementary to the static picture from X-ray crystallography and the predictive power of computational models. nih.gov
Table of Compounds
| Compound Name |
|---|
Pre Clinical Biological Activity and Therapeutic Potential of N 3s Pyrrolidin 3 Yl Pyridin 2 Amine Derivatives
Neuropharmacological Investigations: Focus on Monoamine Reuptake Inhibition and Receptor Modulation
The central nervous system (CNS) represents a key area of investigation for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine derivatives. These compounds have been explored for their ability to modulate the levels of crucial neurotransmitters, such as norepinephrine (B1679862) and serotonin (B10506), by inhibiting their reuptake transporters.
In Vitro Neurotransmitter Transporter Assays
In vitro assays are fundamental in determining the potency and selectivity of compounds for specific neurotransmitter transporters. Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as a promising series of noradrenaline reuptake inhibitors (NRIs). nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitution at the 2-position of the phenyl ring is critical for potent NRI activity. nih.gov This has led to the development of both selective NRIs and dual serotonin-norepinephrine reuptake inhibitors (NSRIs). nih.gov
One notable benzamide (B126) derivative, 11e , was found to be a potent and selective NRI with good in vitro metabolic stability and weak inhibition of cytochrome P450 (CYP) enzymes. nih.gov In rat microdialysis experiments, this compound demonstrated the ability to increase noradrenaline levels by up to 350%, confirming its penetration into the central nervous system. nih.gov
Similarly, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been disclosed as a novel series of NRIs. nih.gov Specific carboxamide, carbamate (B1207046), and sulfonamide derivatives from this series were identified as potent NRIs with excellent selectivity over serotonin (SRI) and dopamine (B1211576) (DRI) reuptake inhibitors. nih.gov The carbamate 11b , in particular, showed minimal P-gp efflux, which is attributed to the reduced hydrogen bond acceptor capacity of the carbamate group. nih.gov This compound was also shown to increase noradrenaline levels by 400% in rat microdialysis studies, indicating good CNS penetration. nih.gov
Further research into N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines has led to the identification of selective dual serotonin and noradrenaline reuptake inhibitors. nih.gov
Table 1: In Vitro Neurotransmitter Reuptake Inhibition Data
| Compound | Type | Target | Potency | Selectivity | Reference |
|---|---|---|---|---|---|
| 11e | Benzamide Derivative | NRI | Potent | Good vs. SRI/DRI | nih.gov |
| 11b | Carbamate Derivative | NRI | Potent | Excellent vs. SRI/DRI | nih.gov |
Receptor Functional Assays in Cellular Models
The functional activity of these compounds is further evaluated in cellular models to understand their effects on receptor signaling. Psychedelic compounds, which are agonists or partial agonists at serotonin 5-HT2A receptors, have been a subject of interest. nih.gov 3-Pyrrolidine-indole derivatives have been investigated as 5-HT2-selective receptor modulators for their potential in treating mental disorders. nih.gov These compounds are designed to interact with 5-HT2A receptors, which are prominently expressed on the apical dendrites of neocortical pyramidal cells in layer V. nih.gov
Anti-Infective Research: Mechanisms against Pathogenic Microorganisms
The this compound scaffold has also proven to be a valuable template for the development of agents targeting infectious diseases, including malaria and tuberculosis.
Antitubercular Activity and Microbial Target Elucidation
Tuberculosis (TB), caused by Mycobacterium tuberculosis, is another major infectious disease. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been explored as potential antitubercular agents. nih.gov A library of these compounds was synthesized and screened for their activity against a green fluorescent protein (GFP) reporter strain of M. tuberculosis. nih.gov Several compounds displayed significant in vitro activity, with the most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibiting a MIC90 value of 0.488 µM and no cytotoxicity against the Vero cell line. nih.gov
The rationale for exploring 7-deazapurine analogs is their structural similarity to purine (B94841) nucleosides, which may allow them to be transported across the mycobacterial cell envelope. nih.gov SAR studies indicated that a phenyl group at the terminal end of an alkyl chain attached to the C-4 position of the 7-deazapurine ring is important for antitubercular activity. nih.gov
Anticancer Research: Inhibition of Cell Proliferation and Survival Pathways
The therapeutic potential of this compound derivatives extends to oncology, where they have been investigated for their ability to inhibit the proliferation and survival of cancer cells.
Derivatives of pyrazoline containing a pyrid-2-yl moiety have been synthesized and evaluated for their antiproliferative activity. researchgate.net One lead compound from this series demonstrated sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net Further studies, including cell cycle analysis, in vitro tubulin assays, and confocal microscopy, suggested that this compound disrupts microtubule formation. researchgate.net
Another area of investigation involves the inhibition of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is often overexpressed in various cancers. nih.gov A series of novel and potent PLK4 inhibitors with an aminopyrimidine core were developed using a scaffold hopping strategy. nih.gov Compound 8h from this series displayed high PLK4 inhibitory activity with an IC50 of 0.0067 µM and exhibited excellent antiproliferative activity against breast cancer cells. nih.gov
Furthermore, 3(2H)-pyridazinone derivatives have been designed and synthesized based on their previously demonstrated antiproliferative effects. unich.it The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl group resulted in compounds with good antiproliferative effects against gastric adenocarcinoma cells (AGS). unich.it Two promising compounds, 12 and 22 , were found to induce oxidative stress, as evidenced by hydrogen peroxide release and morphological changes in the cells. unich.it These compounds were also shown to induce apoptosis, as indicated by increased Bax expression. unich.it
Table 3: Anticancer Activity Data
| Compound Series | Proposed Mechanism of Action | Cancer Cell Line(s) | Potency | Reference |
|---|---|---|---|---|
| 3-(Pyrid-2-yl)-pyrazolines | Microtubule disruption | HT29, MDA-MB-231 | Sub-micromolar | researchgate.net |
| Aminopyrimidine Derivatives | PLK4 inhibition | MCF-7, MDA-MB-231 | IC50 = 0.0067 µM (for 8h) | nih.gov |
Kinase Inhibition (e.g., PI3K, SYK) in Cancer Cell Lines
The this compound scaffold is a key component in the design of kinase inhibitors, particularly those targeting pathways crucial for cancer cell proliferation and survival. Structurally related compounds, such as those with a 2-aminopyrimidine (B69317) core (a bioisostere of 2-aminopyridine), have shown significant activity against Spleen Tyrosine Kinase (Syk) and other kinases involved in oncogenic signaling.
Syk is a critical mediator in the B-cell receptor (BCR) signaling pathway, and its abnormal activation is implicated in various B-cell malignancies. nih.gov Novel series of inhibitors with a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold have been developed as potent Syk inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of compound 1 (NMS-0963) , which demonstrated a high degree of potency against Syk with an IC₅₀ of 3 nM. nih.gov This compound also showed high selectivity when tested against a panel of other kinases and exhibited strong antiproliferative activity in cancer cell lines dependent on Syk, such as BaF3-TEL/SYK. nih.gov
Furthermore, fused pyrrole-pyrimidine derivatives have been explored as multi-targeted kinase inhibitors. Certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of kinases including EGFR, Her2, VEGFR2, and CDK2. nih.govnih.gov For instance, compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', was identified as a potent inhibitor of these kinases, with IC₅₀ values comparable to the established drug sunitinib. nih.govnih.gov
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Reference |
| 1 (NMS-0963) | Syk | 3 | BaF3-TEL/SYK | nih.gov |
| Compound 5k | EGFR | 40 | HepG2 | nih.govnih.gov |
| Her2 | 98 | HepG2 | nih.govnih.gov | |
| VEGFR2 | 204 | HepG2 | nih.govnih.gov | |
| CDK2 | 114 | HepG2 | nih.govnih.gov |
Apoptosis Induction and Cell Cycle Modulation Studies
In addition to direct enzyme inhibition, derivatives containing the aminopyrrolidine and pyridine (B92270)/pyrimidine (B1678525) motifs have been shown to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.
Mechanistic studies on the multi-kinase inhibitor Compound 5k revealed its ability to induce apoptosis in HepG2 liver cancer cells. nih.govresearchgate.net Treatment with this compound led to a significant increase in the expression of pro-apoptotic proteins, such as caspase-3 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Flow cytometry analysis confirmed that the compound promotes apoptosis and necrosis in treated cells. nih.gov
Furthermore, these derivatives can influence cell cycle progression. Analysis of HepG2 cells treated with Compound 5k showed an arrest in the G0-G1 phase of the cell cycle. nih.govresearchgate.net This blockade prevents cells from entering the S phase (DNA replication), thereby inhibiting proliferation and leading to cell death. nih.gov
| Compound ID | Effect | Mechanism | Cell Line | Reference |
| Compound 5k | Apoptosis Induction | Increased Caspase-3 and Bax, Decreased Bcl-2 | HepG2 | nih.govresearchgate.net |
| Cell Cycle Arrest | G0-G1 Phase Arrest | HepG2 | nih.govresearchgate.net |
Other Emerging Therapeutic Areas: Anti-inflammatory and Beyond
The therapeutic potential of this compound derivatives extends beyond oncology, with significant findings in the area of inflammation. The structural motifs are present in compounds designed to modulate key inflammatory pathways.
Research into pyrrolopyridine derivatives has identified compounds with significant anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov A docking study of these active molecules suggested a binding pose within the cyclooxygenase-2 (COX-2) binding site, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Similarly, studies on 3-hydroxy pyridine-4-one derivatives demonstrated significant anti-inflammatory effects in animal models, which may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov
Another therapeutic avenue is the inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). rsc.org Pharmacological inhibition of NAAA by compounds such as pyrrolidine (B122466) amide derivatives can restore PEA levels, offering a potential treatment for inflammation and pain. rsc.org
In Vivo Proof-of-Concept Studies in Relevant Animal Models (mechanistic insights)
The therapeutic potential observed in vitro for derivatives with pyrrolidine and pyridine/pyrimidine cores has been substantiated by proof-of-concept studies in animal models, providing mechanistic insights and evaluating pharmacokinetic properties.
In the context of inflammation, new derivatives of 3-hydroxy pyridine-4-one were evaluated in a carrageenan-induced rat paw edema model. nih.gov The compounds significantly reduced paw inflammation. For example, Compound C at a dose of 200 mg/kg reduced inflammation by 58%, while Compound A showed 67% inhibition at 20 mg/kg, demonstrating potent in vivo anti-inflammatory effects. nih.gov These effects are thought to be mediated by the reduction of inflammatory mediators like prostaglandins. nih.gov Similarly, thiazolo[4,5-b]pyridine (B1357651) derivatives have also shown considerable anti-inflammatory effects in the same rat model, with some compounds exceeding the activity of ibuprofen. biointerfaceresearch.com
In oncology, the SYK inhibitor 1 (NMS-0963) , which features a related 2-aminopyrimidine core, displayed favorable in vivo pharmacokinetic properties in mice, showing good oral bioavailability and linear dose-exposure, supporting its potential for development as an oral therapeutic for hematological cancers. nih.gov
| Compound Class/ID | Animal Model | Therapeutic Area | Key Finding(s) | Reference |
| 3-Hydroxy Pyridine-4-one Derivatives (A, C) | Carrageenan-induced rat paw edema | Anti-inflammatory | Significant reduction in paw edema (67% and 58% inhibition, respectively) | nih.gov |
| Thiazolo[4,5-b]pyridine Derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory | Activity comparable to or exceeding Ibuprofen | biointerfaceresearch.com |
| 1 (NMS-0963) | Mouse | Oncology (Syk inhibition) | Good oral bioavailability and pharmacokinetic profile | nih.gov |
Future Research Directions and Emerging Paradigms for the N 3s Pyrrolidin 3 Yl Pyridin 2 Amine Scaffold
Development of Next-Generation Synthetic Methodologies for Enhanced Scalability and Sustainability
The traditional multi-step synthesis of complex heterocyclic molecules often involves hazardous reagents, extensive purification, and significant waste generation, posing challenges for large-scale, cost-effective, and environmentally responsible production. rasayanjournal.co.inresearchgate.net Future research is increasingly focused on developing next-generation synthetic methodologies that prioritize scalability and sustainability. researchgate.netpolimi.it For the N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine scaffold, this involves moving away from classical methods towards greener alternatives. rasayanjournal.co.inresearchgate.net
Key strategies include the adoption of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.gov One-pot multicomponent reactions (MCRs) are another promising avenue, allowing for the assembly of complex molecules from three or more starting materials in a single step, thereby minimizing intermediate isolation and purification steps. rasayanjournal.co.inmdpi.com The use of sustainable solvents, such as ionic liquids or water-based systems, and the development of reusable catalysts are central to reducing the environmental footprint of the synthesis. rasayanjournal.co.inpolimi.it These green chemistry principles not only make the production process more eco-friendly but also often lead to higher efficiency and financial benefits. rasayanjournal.co.in The goal is to create robust, scalable, and sustainable synthetic routes that can support the journey of a promising compound from laboratory-scale discovery to industrial-scale manufacturing. mdpi.com
| Parameter | Traditional Synthesis | Next-Generation (Green) Synthesis |
|---|---|---|
| Solvents | Often uses hazardous and volatile organic solvents. | Emphasizes safer solvents like water, ethanol, or ionic liquids; solvent-free conditions are preferred. rasayanjournal.co.in |
| Reaction Time | Can be lengthy, often requiring hours or days per step. | Significantly shorter, with techniques like microwave-assisted synthesis reducing times to minutes. nih.gov |
| Energy Consumption | High, due to prolonged heating and cooling cycles. | Lower, with more efficient energy transfer methods (e.g., microwaves, ultrasound). rasayanjournal.co.in |
| Number of Steps | Often involves multiple, sequential steps with purification at each stage. | Fewer steps through the use of one-pot and multicomponent reactions (MCRs). mdpi.com |
| Waste Generation | High, due to byproducts and use of stoichiometric reagents. | Minimized by using catalytic amounts of reagents and designing for high atom economy. researchgate.net |
| Scalability | Can be challenging and costly to scale up. | Designed for better scalability and cost-effectiveness. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the this compound scaffold, these computational tools offer powerful new ways to explore chemical space and optimize molecular properties. harvard.edudoaj.org
ML models can be trained on large datasets of known compounds to predict a wide range of properties, including bioactivity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govdoaj.org This allows chemists to prioritize the synthesis of compounds with the highest probability of success. Furthermore, generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules (de novo design) based on the core scaffold, suggesting novel derivatives with optimized properties. harvard.edu These algorithms can learn the underlying rules of chemical structure and biological activity to propose candidates that a human chemist might not have conceptualized. nih.gov The integration of AI can also guide synthesis planning and predict reaction outcomes, further streamlining the discovery process. harvard.eduacs.org However, the accuracy of these models is highly dependent on the quality and diversity of the training data. doaj.orgacs.org
| AI/ML Application | Description | Impact on Scaffold Optimization |
|---|---|---|
| Predictive Modeling | Uses algorithms to predict molecular properties (e.g., binding affinity, solubility, toxicity) from chemical structure. nih.govdoaj.org | Prioritizes synthesis efforts on candidates with favorable predicted profiles, reducing wasted resources. |
| Virtual Screening | Rapidly screens vast virtual libraries of compounds against a biological target to identify potential hits. nih.gov | Identifies novel, high-potential derivatives of the scaffold for further investigation. |
| De Novo Drug Design | Employs generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. harvard.edu | Expands the accessible chemical space around the core scaffold, generating innovative drug candidates. |
| Synthesis Prediction | Predicts viable synthetic routes and reaction conditions for a target molecule. harvard.edu | Accelerates the "make" phase of the discovery cycle by suggesting efficient synthetic pathways. |
| Drug Repurposing | Identifies new therapeutic uses for existing drugs by predicting their interactions with different biological targets. harvard.edu | Could find new applications for existing compounds based on the this compound scaffold. |
Exploration of Covalent and PROTAC-based Approaches for Targeted Degradation
Beyond traditional reversible inhibition, future research will explore more advanced modalities of therapeutic intervention. One such area is the development of covalent inhibitors, which form a permanent bond with their target protein. This can lead to enhanced potency and prolonged duration of action. The this compound scaffold can be functionalized with a reactive "warhead" to enable such covalent interactions.
An even more transformative approach is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.govmdpi.com PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, an enzyme involved in the cell's natural protein disposal system. cas.orgnjbio.com This induced proximity leads to the tagging of the target protein for destruction by the proteasome. nih.govnih.gov A derivative of the this compound scaffold can serve as the ligand that binds to the protein of interest. nih.gov This ligand is then connected via a chemical linker to a second ligand that recruits an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govnih.gov Unlike inhibitors that only block a protein's function, PROTACs eliminate the protein entirely, offering a powerful way to tackle previously "undruggable" targets and overcome resistance mechanisms. nih.govnjbio.com The design of effective PROTACs requires careful optimization of the target ligand, the E3 ligase ligand, and the connecting linker. nih.govresearchgate.net
| Modality | Mechanism of Action | Key Advantages | Scaffold Application |
|---|---|---|---|
| Traditional Inhibitor | Binds reversibly to the active site of a target protein, blocking its function. | Well-established principles for design and optimization. | Serves as the core binding element. |
| Covalent Inhibitor | Forms a permanent covalent bond with the target protein, leading to irreversible inhibition. | Increased potency, prolonged duration of action. | Can be modified with a reactive group (warhead) to enable covalent bonding. |
| PROTAC Degrader | Binds simultaneously to a target protein and an E3 ligase, inducing proteasomal degradation of the target. nih.govmdpi.com | Can eliminate the entire protein, acts catalytically, can target non-enzymatic proteins. nih.govnjbio.com | Functions as the warhead (ligand) that specifically binds to the protein of interest. nih.gov |
Application as Chemical Probes for Novel Biological Target Discovery
A chemical probe is a small molecule used to engage a specific protein or pathway in a cellular or in vivo setting, helping to elucidate its biological function and validate it as a potential drug target. nih.gov The this compound scaffold, with its proven ability to interact with a range of proteins, is an excellent starting point for the development of high-quality chemical probes. nih.gov
Future efforts will focus on creating libraries of compounds based on this scaffold and screening them against various cell lines and biological systems to identify new protein interactions. nih.gov By systematically modifying the scaffold's substituents, researchers can fine-tune selectivity and potency. Probes can also be tagged with fluorescent markers or other reporter groups to enable visualization of target engagement and localization within the cell. encyclopedia.pub The discovery of a novel interaction between a probe and a previously uncharacterized protein can open up entirely new avenues for therapeutic development. nih.gov This approach transforms the scaffold from a tool for inhibiting known targets into an instrument for discovering new ones.
| Characteristic | Description |
|---|---|
| Potency | High affinity for the intended target, typically with activity at sub-micromolar concentrations. |
| Selectivity | Minimal off-target effects; should engage the intended target or protein family with high specificity. nih.gov |
| Mechanism of Action | A well-understood and verifiable interaction with the target protein. |
| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. |
| Availability of a Negative Control | A structurally similar but biologically inactive analogue to distinguish specific from non-specific effects. |
Expanding the Scope to Neglected Tropical Diseases and Rare Conditions
While much of the focus for advanced scaffolds like this compound has been on oncology and inflammation, there is a significant opportunity to apply them to areas of high unmet medical need, such as neglected tropical diseases (NTDs) and rare diseases. nih.govdovepress.com NTDs, which include parasitic infections like leishmaniasis and trypanosomiasis (sleeping sickness), affect billions of people but receive disproportionately little research and development funding. nih.gov
The aminopyridine chemical class has already shown promise in the development of drugs against these protozoan parasites. nih.gov Future research can systematically screen libraries of this compound derivatives against a panel of pathogens responsible for NTDs. nih.govdovepress.com Similarly, the scaffold's versatility makes it a candidate for developing therapies for rare genetic disorders, where a specific protein dysfunction is often the cause. By designing derivatives that can selectively target these proteins, it may be possible to develop precision medicines for conditions that currently have no treatment options. nih.govresearchgate.net
| Disease Area | Causative Agent/Mechanism | Potential Role of the Scaffold |
|---|---|---|
| Leishmaniasis | Leishmania spp. (protozoan parasite) nih.gov | Inhibition of essential parasite kinases or other proteins. nih.gov |
| Human African Trypanosomiasis | Trypanosoma brucei (protozoan parasite) nih.gov | Compounds based on aminopyridines are being investigated as inhibitors of key parasite enzymes. nih.gov |
| Chagas Disease | Trypanosoma cruzi (protozoan parasite) nih.gov | Development of novel antiparasitic agents targeting unique aspects of the parasite's biology. nih.gov |
| Malaria | Plasmodium spp. (protozoan parasite) dovepress.com | Pyridine-containing compounds have shown potent antimalarial activity. dovepress.comresearchgate.net |
| Rare Genetic Diseases | Often caused by a single dysfunctional protein. | Design of highly selective inhibitors or degraders (PROTACs) to correct or eliminate the problematic protein. |
Q & A
Q. What synthetic methodologies are recommended for N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For example, palladium-catalyzed cross-coupling can introduce the pyridin-2-amine moiety to the pyrrolidine scaffold under inert atmospheres (e.g., nitrogen) using solvents like DMF or toluene . Reducing agents such as sodium borohydride may stabilize intermediates, while chiral resolution techniques (e.g., chiral HPLC) ensure enantiomeric purity of the (3S)-pyrrolidine configuration .
Q. Which analytical techniques confirm the stereochemical configuration of the pyrrolidine ring?
X-ray crystallography using SHELX software is the gold standard for unambiguous stereochemical assignment . Complementary methods include H/C NMR to analyze coupling constants and diastereotopic proton splitting patterns, particularly for the pyrrolidine N–H and C–H bonds . Polarimetry or circular dichroism (CD) can further validate enantiopurity .
Q. What physicochemical properties are critical for characterizing this compound?
Key properties include:
- Hydrogen bonding capacity : Determined via topological polar surface area (TPSA) calculations (e.g., 41 Ų for analogous compounds) .
- Solubility : Assessed in polar (water, DMSO) and nonpolar solvents using shake-flask or HPLC methods .
- Thermal stability : Differential scanning calorimetry (DSC) identifies melting points and decomposition thresholds .
Q. How is the compound’s biological activity initially assessed?
Receptor-binding assays (e.g., radioligand displacement) and in vitro cell-based models (e.g., kinase inhibition or GPCR activity) are standard. Structural analogs with pyridine-pyrrolidine motifs have shown affinity for neurotransmitter receptors, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from impurities or stereochemical variability. Strategies include:
- Purity validation : HPLC-MS to detect trace intermediates or diastereomers .
- Chiral analysis : Compare enantiomer-specific activity using resolved (3S) vs. (3R) forms .
- Dose-response profiling : EC/IC curves under standardized assay conditions .
Q. What computational methods predict the compound’s reactivity and electronic properties?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electron distribution and reaction pathways. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) . Solvent effects can be incorporated via polarizable continuum models (PCM) .
Q. How can synthetic yields be optimized while maintaining stereoselectivity?
- Catalyst screening : Palladium/copper catalysts for C–N coupling, with additives like cesium carbonate to enhance efficiency .
- Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent, catalyst loading) to maximize yield and enantiomeric excess (ee) .
- In situ monitoring : ReactIR or NMR tracks intermediate formation to avoid side reactions .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents on the pyridine (e.g., electron-withdrawing groups) or pyrrolidine (e.g., N-alkylation) to probe steric/electronic effects .
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using comparative SAR of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
